molecular formula C12H9BrN2O B362286 2-Bromo-N-(3-pyridinyl)benzamide CAS No. 313496-64-9

2-Bromo-N-(3-pyridinyl)benzamide

Cat. No.: B362286
CAS No.: 313496-64-9
M. Wt: 277.12g/mol
InChI Key: FZZIJARMHVBFFO-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-pyridinyl)benzamide is a brominated aromatic amide featuring a benzamide core substituted with a bromine atom at the ortho position and a pyridine ring attached via an amide linkage at the meta position. For instance, compounds like 2-bromo-N-(3-fluorophenyl)benzamide (CAS: 349125-81-1) highlight the role of halogen substituents in modulating electronic and steric properties . The pyridinyl group in this compound likely contributes to hydrogen bonding and π-π stacking interactions, which are critical in biological or material science applications .

Properties

CAS No.

313496-64-9

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12g/mol

IUPAC Name

2-bromo-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H9BrN2O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,(H,15,16)

InChI Key

FZZIJARMHVBFFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-N-(3-methylpyridin-2-yl)benzamide (CAS: Not Provided)

  • Structure : Bromine at the para position of the benzamide and a methyl-substituted pyridine at position 2.
  • Properties : Molecular weight = 291.14 g/mol. The methyl group on the pyridine may enhance lipophilicity compared to the unsubstituted pyridinyl group in the target compound .
  • Application : Used in synthetic intermediates for pharmaceuticals, though specific bioactivity data are unavailable.

3-Amino-N-(5-bromopyridin-2-yl)benzamide (CAS: 1039972-12-7)

  • Structure: Amino group at the meta position of benzamide and bromine on the pyridine ring.

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

  • Structure : Bromo and fluoro substituents on the benzamide ring; methylpyridine at position 4.
  • Synthesis : Yield = 81%; characterized by $ ^1H $ NMR and GC-MS.

Derivatives with Heterocyclic Variations

2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide

  • Structure : Incorporates a naphthyloxy-propyl group and isopropyl substitution.
  • Properties : The bulky naphthalene group increases steric hindrance, reducing reactivity compared to the simpler pyridinyl analog .

2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965)

  • Structure : Bromopyrimidine core with trimethoxyphenyl and methylbenzamide groups.
  • Properties : Molecular weight = 489.32 g/mol. The pyrimidine ring and methoxy groups enhance interactions with kinases, as seen in its role as a kinase inhibitor .

Physicochemical and Electronic Properties

Compound Substituents Molecular Weight (g/mol) Key Interactions
2-Bromo-N-(3-pyridinyl)benzamide Br (ortho), Pyridinyl (meta) ~291 (estimated) Hydrogen bonding, π-π stacking
4-Bromo-N-(3-methylpyridin-2-yl)benzamide Br (para), Me-pyridine 291.14 Enhanced lipophilicity
3-Amino-N-(5-bromopyridin-2-yl)benzamide NH2 (meta), Br-pyridine ~306 (estimated) Solubility via H-bonding
Compound 35 () Br (para), F (meta), Me-pyridine 310 (GC-MS) Electronegativity from fluorine

Key Observations :

  • Halogen Position : Bromine at ortho (target compound) vs. para (Compound 35) alters steric effects and electronic distribution .
  • Pyridine Substitution: Methyl groups (e.g., 4-Bromo-N-(3-methylpyridin-2-yl)benzamide) increase hydrophobicity, whereas amino groups (e.g., 3-Amino-N-(5-bromopyridin-2-yl)benzamide) improve aqueous solubility .
  • Heterocyclic Cores : Pyrimidine (SBI-0206965) vs. pyridine derivatives show divergent bioactivities due to differences in ring electronegativity and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-N-(3-pyridinyl)benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 2-bromobenzoic acid derivatives and 3-aminopyridine. A general procedure involves activating the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents) followed by reaction with 3-aminopyridine in anhydrous solvents like dichloromethane or THF. For example, analogous benzamides have been prepared with yields up to 81% by optimizing stoichiometry (1:1.2 acid-to-amine ratio) and purification via silica gel chromatography . Key parameters include temperature control (room temperature to 60°C) and inert atmosphere to prevent side reactions. Monitoring via TLC and characterization using 1^1H NMR (e.g., δ 7.57–8.15 ppm for aromatic protons) and GC-MS (m/z 310 [M+^+]) ensures product validation .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR is critical for identifying aromatic proton environments, with pyridinyl protons typically appearing as doublets or triplets in δ 6.9–8.2 ppm. GC-MS or LC-MS confirms molecular weight (e.g., m/z 311 for [M+^+] of C12_{12}H9_9BrN2_2O).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or visualization tools like ORTEP-3 resolves bond lengths and angles. For halogenated benzamides, Br···π or hydrogen-bonding interactions often stabilize crystal packing . Validate structures using R-factors (<5%) and check for disorders using PLATON .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP ) with basis sets like 6-31G(d,p) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing bromine and pyridinyl nitrogen may lower LUMO energy, enhancing electrophilic substitution susceptibility. Include exact exchange terms to improve thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol ). Solvent effects (PCM model) and vibrational frequency analysis further validate stability .

Q. What strategies resolve discrepancies in crystallographic data or unexpected reaction outcomes during structural validation?

  • Methodological Answer :

  • Data Contradictions : If experimental bond lengths deviate >0.02 Å from DFT-optimized structures, re-examine crystallographic data for twinning or absorption errors using SHELX . For reaction anomalies (e.g., lower yield), analyze byproducts via HPLC-MS and adjust protecting groups (e.g., silyl ethers ) to block competing pathways.
  • Case Study : In halogenated benzamides, bromine positional isomerism (e.g., 2-bromo vs. 4-bromo) can lead to structural ambiguities. Use NOESY NMR to confirm substitution patterns or employ high-resolution MS (HRMS) for isotopic validation of bromine (1:1 79^{79}Br/81^{81}Br ratio) .

Q. How can structural modifications to the pyridinyl or benzamide moieties enhance bioactivity while maintaining stability?

  • Methodological Answer :

  • Pyridinyl Modifications : Introduce electron-donating groups (e.g., methyl at the 6-position ) to modulate basicity. Fluorination at the 5-position of the pyridine ring (as in analog 36 ) can improve metabolic stability.
  • Benzamide Modifications : Replace bromine with bioisosteres like trifluoromethyl or cyano groups. For amide linkage stability, use morpholine or piperazine substituents (e.g., 69% yield in morpholine-derived analogs ).
  • Validation : Assess stability via accelerated degradation studies (pH 1–13, 40°C) and bioactivity via enzyme inhibition assays (IC50_{50} profiling).

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